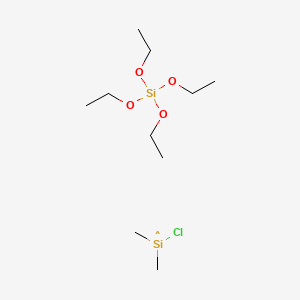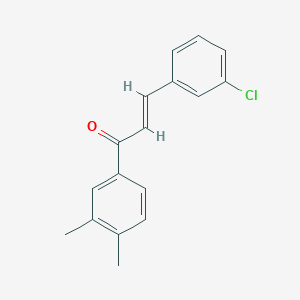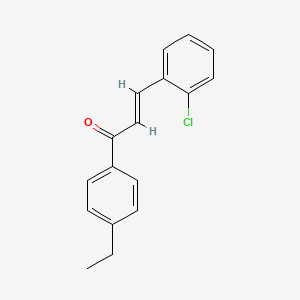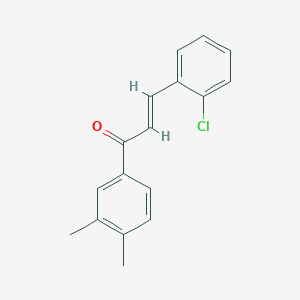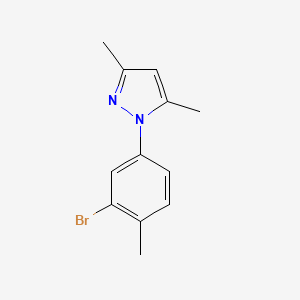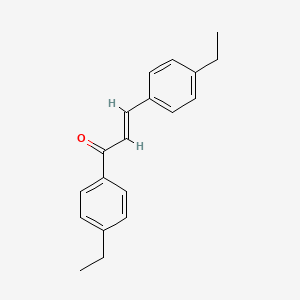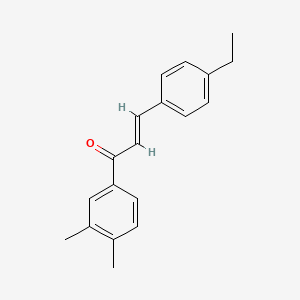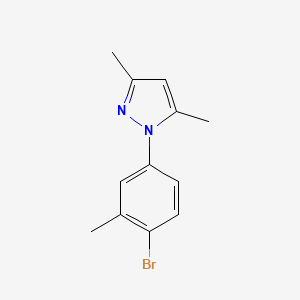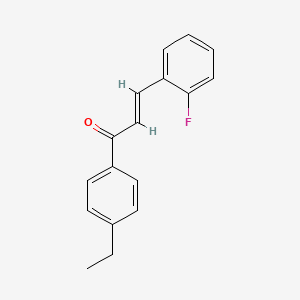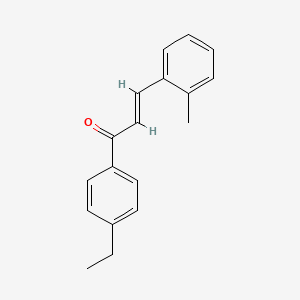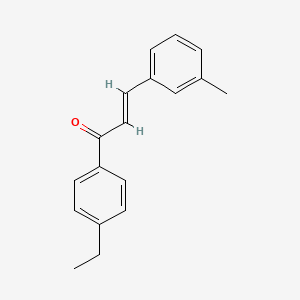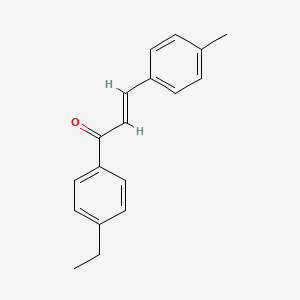
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as 2-ethyl-4-methyl-1-phenylprop-2-en-1-one, is a compound belonging to the class of organic compounds known as alkenes. It is a volatile, colorless liquid that has a sweet, floral odor. It is used as a flavoring agent in food and beverages, as well as in fragrances, perfumes, and cosmetics. It has also been studied for its potential use in medical and scientific research applications.
Mecanismo De Acción
The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, it is thought to have anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been studied for its potential to produce biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential to protect against certain toxins and pollutants. Finally, it has been studied for its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one in laboratory experiments include its relatively low cost, its low toxicity, and its ease of synthesis. Additionally, it can be used in a variety of experiments, including those that require the use of an antioxidant or anti-inflammatory agent. The main limitation of using this compound in laboratory experiments is its volatility; it is a volatile liquid and can easily evaporate, making it difficult to handle and store.
Direcciones Futuras
For the research of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one include further study of its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to protect against certain toxins and pollutants. Additionally, further research should be conducted to explore its potential to act as a stimulant, modulator, and/or inhibitor of certain biochemical pathways. Finally, further research should be conducted to explore its potential use in the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of (2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be achieved through a variety of methods. The most common method involves the condensation of ethylbenzene and 4-methylphenol in the presence of a base catalyst. This reaction produces a mixture of this compound and (2E)-1-(4-methylphenyl)-3-(4-ethylphenyl)prop-2-en-1-one. The two compounds can then be separated by fractional distillation.
Aplicaciones Científicas De Investigación
(2E)-1-(4-Ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been studied for its potential use in medical and scientific research applications. It has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of certain diseases and conditions. Additionally, it has been studied for its potential use as a protective agent against certain toxins and pollutants. Finally, it has been studied for its potential use in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-11-17(12-9-15)18(19)13-10-16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGDHSHHURPD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

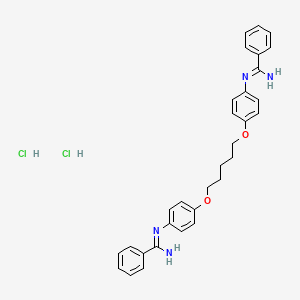
![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)
